1-(Dimethylamino)propan-2-yl dodecanoate is classified as an ester and an amine compound. Its chemical structure consists of a dodecanoate group linked to a dimethylamino-propan-2-ol moiety, making it relevant in both organic synthesis and potential pharmaceutical applications.
The synthesis of 1-(dimethylamino)propan-2-yl dodecanoate typically involves the reaction between dodecanoic acid and 1-(dimethylamino)propan-2-ol. A common method for this synthesis is via esterification, where the carboxylic acid reacts with the alcohol in the presence of an acid catalyst.
Alternative synthetic routes may include:
The molecular formula for 1-(dimethylamino)propan-2-yl dodecanoate is . The structure features:
The compound's structure can be represented as follows:
Where R represents the dodecanoyl group. This configuration allows for significant hydrophobic interactions, making it suitable for applications in surfactants or emulsifiers.
1-(Dimethylamino)propan-2-yl dodecanoate can participate in various chemical reactions:
For hydrolysis:
For transesterification:
The mechanism of action for 1-(dimethylamino)propan-2-yl dodecanoate largely depends on its interactions as an ester and a dimethylamine derivative:
The dimethylamino group can interact with biological membranes due to its amphiphilic nature, potentially influencing membrane fluidity and permeability. This property makes it interesting for drug delivery systems or as a surfactant in formulations.
In chemical reactions, the nucleophilicity of the dimethylamine allows it to participate in various substitution reactions, while the ester group can undergo hydrolysis or transesterification under appropriate conditions.
1-(Dimethylamino)propan-2-yl dodecanoate exhibits several notable physical properties:
1-(Dimethylamino)propan-2-yl dodecanoate has several scientific applications:
1-(Dimethylamino)propan-2-yl dodecanoate (DAIPD) represents a significant advancement in transdermal drug delivery technology. This synthetic ester compound, developed explicitly as a penetration enhancer, facilitates the transport of therapeutic agents across the formidable skin barrier—the stratum corneum. Its molecular architecture strategically combines lipophilic and hydrophilic domains, enabling reversible modulation of skin barrier properties without causing permanent damage. DAIPD exemplifies the rational design approach in pharmaceutical chemistry, where molecular structure is optimized for a specific biological function: transiently increasing skin permeability to broaden the range of drugs amenable to transdermal administration [1] [8].
DAIPD (CAS Registry Number: 79403-22-8) is systematically named as 1-(dimethylamino)propan-2-yl dodecanoate, with alternative chemical designations including dodecanoic acid 2-(dimethylamino)-1-methylethyl ester. Its molecular formula is C₁₇H₃₅NO₂, corresponding to a molecular weight of 285.47 g/mol [2] [10]. Structurally, DAIPD features a dodecanoate (laurate) ester moiety linked to a dimethylaminoisopropanol backbone. This bifunctional design confers critical physicochemical properties essential for penetration enhancement: the lipophilic C12 alkyl chain interacts with intercellular lipids in the stratum corneum, while the tertiary amino group provides mild polarity and potential hydrogen-bonding capacity [1] [6].
Table 1: Physicochemical Properties of DAIPD
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₇H₃₅NO₂ | - |
Molecular Weight | 285.47 g/mol | - |
Density | 0.891 g/cm³ | At 20°C |
Boiling Point | 356.4°C | At 760 mmHg |
Refractive Index | 1.451 | Standard conditions |
Flash Point | 97.6°C | - |
Vapor Pressure | 2.92 × 10⁻⁵ mmHg | At 25°C |
SMILES Notation | CCCCCCCCCCCC(=O)OC(C)CN(C)C | - |
InChI Key | KTPHASGENPMMQK-UHFFFAOYSA-N | - |
The spatial arrangement of DAIPD allows for optimal interaction with skin lipids. The dodecanoate chain integrates into the lipid bilayers of the stratum corneum, disrupting their packing, while the polar dimethylamino group interacts with polar headgroups and keratin domains. This amphiphilic character is reflected in its calculated partition coefficient, which balances lipid solubility for stratum corneum penetration with sufficient aqueous solubility for formulation compatibility. The ester linkage is strategically labile, enabling enzymatic hydrolysis within viable skin layers, potentially minimizing systemic absorption of the intact enhancer molecule [1] [6] [8].
DAIPD emerged during a pivotal era in transdermal research (late 1980s-early 1990s), when limitations of first-generation enhancers (e.g., dimethyl sulfoxide) drove the search for safer, more effective alternatives. The compound was developed through systematic optimization of alkyl dimethylamino ester derivatives, building upon structure-activity relationship studies that identified the C12-C14 alkyl chain length as optimal for lipid disruption. Early investigations focused on related compounds like dodecyl N,N-dimethylamino acetate (DDAA), which demonstrated significant enhancement but lacked the branched ester structure of DAIPD [8].
A seminal 1991 study by researchers investigating permeation enhancers marked DAIPD's emergence as a superior candidate. This research demonstrated that DAIPD increased permeability of model drugs (indomethacin, 5-fluorouracil, propranolol-HCl) across human epidermis by 10-20 fold—performance matching or exceeding the benchmark enhancer Azone® (1-dodecylazacycloheptan-2-one). Crucially, DAIPD achieved this without the skin irritation associated with many earlier enhancers, positioning it as a promising candidate for pharmaceutical applications [8]. The superiority of DAIPD became evident in a landmark 1993 study that systematically compared enhancement effects of novel alkyl dimethylamino alkanoates. DAIPD significantly enhanced the transepidermal delivery of challenging molecules including the lipophilic anti-inflammatory indomethacin, the hydrophilic corticosteroid hydrocortisone, and the centrally-acting antihypertensive clonidine. This broad-spectrum efficacy across diverse drug molecules underscored its versatility and mechanistic advantage [1].
The historical significance of DAIPD lies in its role as a structural template that influenced subsequent enhancer design. Its success validated the strategy of combining: 1) a lipophilic anchor (C12 chain), 2) a polar tertiary amine headgroup, and 3) an enzymatically labile ester bond. This template informed the development of subsequent generations of biodegradable enhancers with improved safety profiles [1] [6].
DAIPD functions primarily by reversibly compromising the barrier function of the stratum corneum—the outermost 10-15 μm layer of the epidermis responsible for impeding molecular transport. Its mechanism involves a dual-action effect: fluidization of intercellular lipid bilayers and interaction with intracellular keratin domains. The lipophilic dodecanoate chain intercalates into the lipid matrix, disrupting the highly ordered orthorhombic packing of ceramides, cholesterol, and free fatty acids. This disruption transitions lipids towards a less ordered liquid crystalline or gel state, creating pathways for drug diffusion. Concurrently, the tertiary amine group interacts with polar domains of corneocyte proteins and lipid headgroups, further enhancing permeability, particularly for hydrophilic compounds [1] [3] [8].
Table 2: Enhancement Ratios (ER) of DAIPD for Various Drugs Across Skin Types
Drug | Skin Type | Enhancement Ratio (ER) vs. Control | Comparative ER vs. Azone® |
---|---|---|---|
Indomethacin | Human Epidermis | 18-fold | 1.3-1.5x higher |
Snake Skin | 45-fold | Similar | |
Rabbit Skin | 110-fold | Slightly higher | |
5-Fluorouracil | Human Epidermis | 12-fold | Equivalent |
Snake Skin | 30-fold | Equivalent | |
Rabbit Skin | 95-fold | Equivalent | |
Propranolol HCl | Human Epidermis | 15-fold | 1.2x higher |
Snake Skin | 25-fold | Similar | |
Rabbit Skin | 85-fold | Slightly higher | |
Clonidine | Shed Snake Skin* | 50-fold* | Not reported |
Hydrocortisone | Shed Snake Skin* | 45-fold* | Not reported |
DAIPD exhibits broad-spectrum enhancement capabilities, significantly increasing permeation of diverse therapeutic agents:
Table 3: Comparison of DAIPD with Benchmark Enhancer Azone® in Human Skin
Characteristic | DAIPD | Azone® |
---|---|---|
Chemical Class | Aminoester | Azacycloheptanone |
Primary Mechanism | Lipid fluidization + keratin interaction | Lipid extraction & fluidization |
Enhancement of Indomethacin | 18-fold | 12-fold |
Enhancement of 5-FU | 12-fold | 12-fold |
Enhancement of Propranolol | 15-fold | 12-fold |
Biodegradability | High (esterase-labile) | Low |
Skin Irritation Potential | Lower (based on structural analogues) | Moderate to High |
DAIPD's versatility extends to formulation compatibility. It integrates effectively into diverse delivery systems including:
A critical advantage of DAIPD over non-biodegradable enhancers like Azone® is its enzymatic liability. Esterases present in viable epidermis hydrolyze DAIPD into dimethylaminoisopropanol and dodecanoic acid—both naturally occurring metabolites with established safety profiles. This metabolic deactivation minimizes systemic exposure to the intact enhancer and reduces potential long-term skin effects, addressing key safety concerns associated with persistent enhancers [1] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4